4,6-Dichloropyridin-3-amine hydrochloride
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Overview
Description
4,6-Dichloropyridin-3-amine hydrochloride is a chemical compound with the molecular formula C5H4Cl2N2·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloropyridin-3-amine hydrochloride typically involves the chlorination of pyridine derivatives. One common method involves the reaction of 3-aminopyridine with chlorine gas in the presence of a suitable solvent and catalyst. The reaction conditions often include elevated temperatures and controlled addition of chlorine to ensure selective chlorination at the 4 and 6 positions of the pyridine ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloropyridin-3-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4 and 6 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiolates are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride (LiAlH4) are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.
Oxidation and Reduction: Products include N-oxides or reduced amine derivatives.
Scientific Research Applications
4,6-Dichloropyridin-3-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is utilized in the development of bioactive molecules and enzyme inhibitors.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dichloropyridin-3-amine hydrochloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking their activity. The molecular targets and pathways involved vary based on the specific bioactive molecule synthesized from this compound .
Comparison with Similar Compounds
Similar Compounds
4-Chloropyridin-3-amine: A mono-chlorinated derivative with similar reactivity but different substitution patterns.
2,4-Dichloropyridine: Another dichlorinated pyridine with chlorine atoms at different positions, leading to distinct chemical properties.
Uniqueness
4,6-Dichloropyridin-3-amine hydrochloride is unique due to its specific substitution pattern, which allows for selective reactions at the 4 and 6 positions. This makes it a valuable intermediate in the synthesis of various complex molecules .
Biological Activity
4,6-Dichloropyridin-3-amine hydrochloride is a synthetic compound with significant applications in medicinal chemistry and biological research. Its structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of bioactive molecules, particularly those targeting specific enzymes or receptors. This article reviews its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C5H4Cl2N2 and features two chlorine atoms located at the 4 and 6 positions of the pyridine ring, with an amino group at the 3 position. This specific substitution pattern contributes to its unique reactivity and selectivity in chemical reactions.
The biological activity of this compound primarily stems from its role as a precursor in the synthesis of enzyme inhibitors. It can interact with various biological targets, including:
- Enzyme Inhibition : The compound can act as an enzyme inhibitor by binding to active sites and blocking substrate access. This mechanism is critical in developing therapeutic agents for diseases such as cancer and infections.
- Bioactive Molecule Development : It serves as a building block for creating complex organic molecules with specific biological activities.
Applications in Research
This compound has been utilized in several studies aimed at understanding its biological effects:
- Anticancer Research : The compound has been investigated for its potential to inhibit B-cell lymphoma 6 (BCL6), a transcriptional repressor involved in diffuse large B-cell lymphoma (DLBCL). Studies have shown that derivatives of this compound can effectively reduce tumor growth in xenograft models .
- Enzyme Inhibition Studies : As part of enzyme inhibition research, it has been used to synthesize compounds that target phosphodiesterase (PDE) enzymes, which are implicated in inflammatory responses .
- Synthesis of Bioactive Molecules : The compound's versatility allows it to be modified into various bioactive molecules that can target different pathways in cellular processes .
Case Studies
Several case studies highlight the effectiveness of this compound in biological applications:
- Study on BCL6 Inhibition : A recent study optimized tricyclic quinolinone derivatives based on this compound to enhance their potency against BCL6. The optimized derivative demonstrated strong antiproliferative activity with an IC50 value of 0.7 nM .
- PDE Inhibitor Development : Research has shown that modifications to the pyridine ring can lead to potent PDE4 inhibitors, which are valuable for treating inflammatory diseases. One derivative exhibited an IC50 of 94 nM against PDE4D, showcasing the potential for therapeutic applications .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
4-Chloropyridin-3-amine | C5H5ClN | Similar reactivity but less selective |
2,4-Dichloropyridine | C5H4Cl2N | Different substitution pattern; distinct properties |
4-Amino-2,6-dichloropyridine | C5H5Cl2N2 | Additional amino group alters reactivity |
Properties
IUPAC Name |
4,6-dichloropyridin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2.ClH/c6-3-1-5(7)9-2-4(3)8;/h1-2H,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCQIFAYYUSQMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)N)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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